1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene

Description

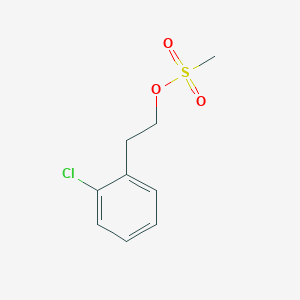

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene (CAS: 40759-45-3) is a 2-chlorobenzene derivative featuring a methanesulfonyloxyethyl (-CH₂CH₂OSO₂CH₃) substituent. The compound is characterized by high purity (95%) and is utilized in advanced synthetic applications .

Properties

IUPAC Name |

2-(2-chlorophenyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIBZIUMHTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding alcohols or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing molecules with therapeutic properties.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyloxy group is a good leaving group, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Sulfonate vs. Ether/Alkene/Alkyne Groups : The sulfonate ester in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic displacement. In contrast, allyloxy or alkyne substituents (e.g., 1-(allyloxy)-2-chlorobenzene) promote radical stability or transition-metal-catalyzed couplings .

- Azide vs. Sulfonate Reactivity : Azide-containing derivatives (e.g., 2an) exhibit rapid cycloaddition with alkynes, while the sulfonate group enables SN2 or elimination pathways .

- Sulfone vs. Sulfonate : Sulfones (e.g., (E)-2-(2-Chlorophenyl)-2-(phenylsulfonyl)vinylsulfane) are less labile than sulfonate esters but stabilize adjacent negative charges, influencing reaction mechanisms in cross-couplings .

Physicochemical Properties

- Solubility and Stability : Sulfonate esters (target compound) are typically polar and water-soluble, whereas alkyne or aryl derivatives (e.g., 1-(but-3-yn-1-yl)-2-chlorobenzene) are hydrophobic .

- Thermal Stability : Sulfonate esters may decompose under acidic or basic conditions, while sulfones () and nitriles () exhibit higher thermal stability.

Biological Activity

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene, a compound with the CAS number 40759-45-3, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10ClO3S

- Molecular Weight : 232.69 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxic Effects

Further investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. A study evaluated its activity against various cancer types, revealing IC50 values that suggest potent antiproliferative effects. The compound was particularly effective in inhibiting the growth of breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| A549 (Lung) | 12.7 |

| HeLa (Cervical) | 20.3 |

The proposed mechanism of action for the cytotoxicity of this compound involves the induction of apoptosis through the activation of caspase pathways. This process leads to DNA fragmentation and ultimately cell death. Additionally, the compound may inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of chlorobenzenes, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

In a study published in Cancer Research, researchers assessed the effects of this compound on different cancer cell lines. They found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable changes in cell morphology indicative of apoptosis.

Research Findings

Recent findings have expanded on the potential applications of this compound:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.